molecular formula C21H25N5O2 B2503046 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895021-29-1

1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2503046
CAS No.: 895021-29-1
M. Wt: 379.464
InChI Key: RXWNIEYZSFCITF-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 2,3-dimethylphenyl group and a 4-methylpiperidin-1-yl moiety

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,3-dimethylphenyl group: This step may involve a Friedel-Crafts acylation reaction, where the pyrazolo[3,4-d]pyrimidin-4-one core is reacted with a 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-methylpiperidin-1-yl moiety: This can be accomplished through a nucleophilic substitution reaction, where the intermediate compound is reacted with 4-methylpiperidine under basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1-(2,4-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(2,3-dimethylphenyl)-5-[2-(4-ethylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar core structure but with an ethyl group instead of a methyl group on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14-7-9-24(10-8-14)19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-6-4-5-15(2)16(18)3/h4-6,11,13-14H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNIEYZSFCITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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